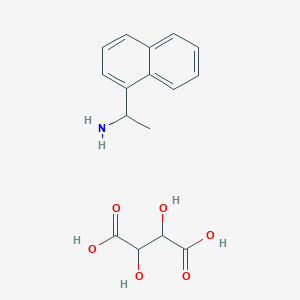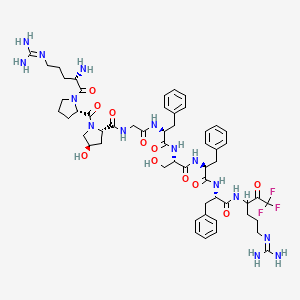
Arg-pro-hyp-gly-phe-ser-phe-phe-arg-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arg-pro-hyp-gly-phe-ser-phe-phe-arg-trifluoroacetic acid is a synthetic peptide that is derived from the sequence of bradykinin, a well-known peptide involved in various physiological processes such as inflammation and pain. This compound is often used in scientific research due to its biological activity and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Arg-pro-hyp-gly-phe-ser-phe-phe-arg-trifluoroacetic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using activating agents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Arg-pro-hyp-gly-phe-ser-phe-phe-arg-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s side chains, particularly those containing sulfur or aromatic groups.
Reduction: This can be used to reduce disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling agents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols .
Wissenschaftliche Forschungsanwendungen
Arg-pro-hyp-gly-phe-ser-phe-phe-arg-trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in conditions like inflammation and pain.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Wirkmechanismus
The mechanism of action of Arg-pro-hyp-gly-phe-ser-phe-phe-arg-trifluoroacetic acid involves its interaction with specific receptors, such as the bradykinin receptors B1 and B2. Upon binding to these receptors, the peptide can activate various intracellular signaling pathways, leading to physiological responses like vasodilation, increased vascular permeability, and pain sensation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bradykinin: The parent peptide from which Arg-pro-hyp-gly-phe-ser-phe-phe-arg-trifluoroacetic acid is derived.
Kallidin: A similar peptide with an additional lysine residue at the N-terminus.
Des-Arg9-bradykinin: A bradykinin analog lacking the C-terminal arginine.
Uniqueness
This compound is unique due to its specific sequence and the presence of trifluoroacetic acid, which can influence its stability and solubility. This makes it a valuable tool for studying the structure-activity relationships of bradykinin and its analogs .
Eigenschaften
CAS-Nummer |
117201-47-5 |
|---|---|
Molekularformel |
C55H74F3N15O11 |
Molekulargewicht |
1178.3 g/mol |
IUPAC-Name |
(2S,4R)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[6-(diaminomethylideneamino)-1,1,1-trifluoro-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H74F3N15O11/c56-55(57,58)45(77)37(20-11-23-65-54(62)63)68-47(79)39(26-33-15-6-2-7-16-33)69-48(80)40(27-34-17-8-3-9-18-34)70-49(81)41(31-74)71-46(78)38(25-32-13-4-1-5-14-32)67-44(76)29-66-50(82)43-28-35(75)30-73(43)52(84)42-21-12-24-72(42)51(83)36(59)19-10-22-64-53(60)61/h1-9,13-18,35-43,74-75H,10-12,19-31,59H2,(H,66,82)(H,67,76)(H,68,79)(H,69,80)(H,70,81)(H,71,78)(H4,60,61,64)(H4,62,63,65)/t35-,36+,37?,38+,39+,40+,41+,42+,43+/m1/s1 |
InChI-Schlüssel |
VZNNVEYSLFAINP-ZGZDMDBZSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N2C[C@@H](C[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)C(F)(F)F)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


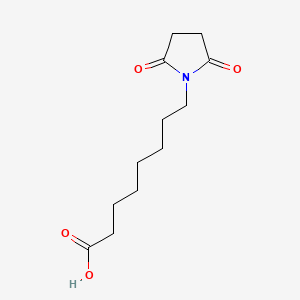
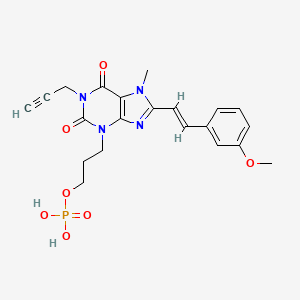
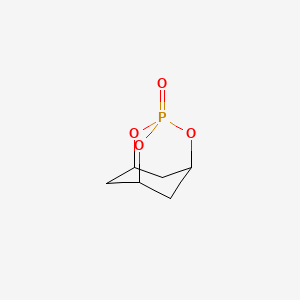
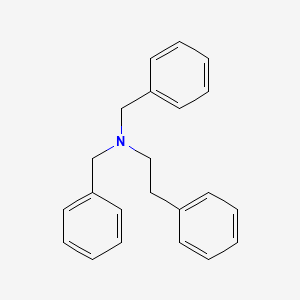
![3-[4-(Heptyloxy)phenyl]-5-(4-heptylphenyl)-1,2,4-oxadiazole](/img/structure/B14155067.png)
![3-chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B14155082.png)
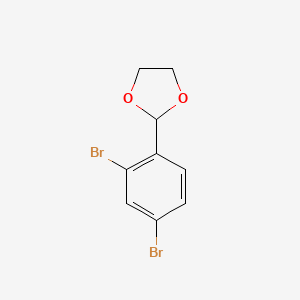
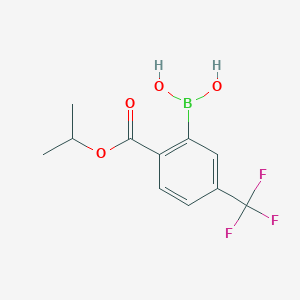
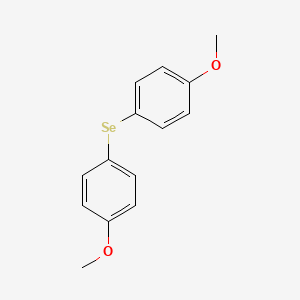
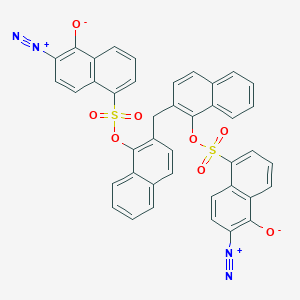
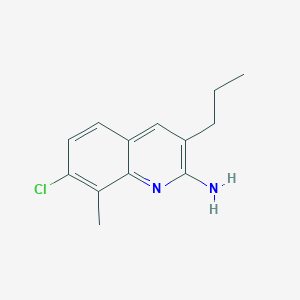
![N-[1-(4-fluorophenyl)ethylideneamino]-2-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B14155131.png)
![4-[(Anilinocarbonyl)amino]benzenesulfonamide](/img/structure/B14155134.png)
